(R)-3-Amino-2-(2-chlorobenzyl)propanoic acid
Description
(R)-3-Amino-2-(2-chlorobenzyl)propanoic acid is a chiral β-amino acid derivative characterized by a 2-chlorobenzyl substituent at the second carbon and an amino group at the third carbon of the propanoic acid backbone. Its stereochemistry (R-configuration) and functional group arrangement make it a compound of interest in medicinal chemistry and drug design, particularly for studying enantioselective interactions with biological targets.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
LMSWMSASXMJXKK-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves three main stages:
- Introduction of the 2-chlorobenzyl group onto a β-amino acid scaffold,
- Protection of the amino group using a protective group such as fluorenylmethyloxycarbonyl (Fmoc),
- Purification and isolation of the enantiomerically pure product.
These steps can be adapted depending on the scale (laboratory or industrial) and the desired purity and yield.
Detailed Stepwise Synthesis
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Introduction of 2-chlorobenzyl substituent | Reaction of β-amino acid intermediate with 2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide) under basic conditions such as sodium hydride (NaH) or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile | Nucleophilic substitution or reductive amination methods can be used; base choice and solvent affect yield and selectivity |
| 2 | Amino group protection | Treatment with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (dioxane/water) with sodium bicarbonate to maintain pH 8–9 | Protects the α-amino group to prevent side reactions during subsequent steps |
| 3 | Purification | Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with an acetonitrile/water gradient | Ensures ≥98% purity and isolation of the desired enantiomer |
This synthetic approach is supported by the following reaction scheme:
- Alkylation of β-amino acid precursor with 2-chlorobenzyl bromide under basic conditions.
- Fmoc protection of the free amino group.
- Purification by RP-HPLC.
Industrial Scale Production
Industrial production methods mirror the laboratory synthesis but utilize:
- Automated peptide synthesizers for controlled Fmoc protection and coupling,
- Large-scale reactors for alkylation steps,
- Optimized reaction conditions to minimize side products and maximize yield,
- Continuous monitoring of purity via HPLC and mass spectrometry.
These methods allow for efficient production of (R)-3-amino-2-(2-chlorobenzyl)propanoic acid with high enantiomeric excess and purity suitable for pharmaceutical applications.
Analytical Characterization and Purity Assessment
The purity and identity of (R)-3-amino-2-(2-chlorobenzyl)propanoic acid are confirmed using:
| Technique | Purpose | Key Details |
|---|---|---|
| RP-HPLC | Purity analysis | ≥98% purity confirmed using acetonitrile/0.1% trifluoroacetic acid in water; retention time shifts indicate impurities or incomplete reactions |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peaks ([M+H]^+ or [M−H]^−) with <5 ppm deviation confirm molecular formula |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and stereochemical confirmation | ^1H and ^13C NMR spectra show aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl group) and Fmoc carbamate signals (δ 4.2–4.4 ppm); absence of residual solvents confirmed |
These analytical methods ensure that the compound meets the stringent requirements for research and industrial use.
Additional Synthetic Notes and Variations
- The stereochemistry (R-configuration) is maintained by starting from enantiomerically enriched precursors or by chiral resolution techniques.
- Alternative protecting groups can be used depending on downstream applications, but Fmoc is preferred for peptide synthesis compatibility.
- Reaction temperatures typically range from 0 to 120 °C, with reaction times from minutes to several hours depending on the step.
- The 2-chlorobenzyl group can undergo further functionalization via nucleophilic substitution if desired for derivative synthesis.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Alkylation | Introduction of 2-chlorobenzyl group | 2-chlorobenzyl bromide, NaH or K2CO3, DMF or acetonitrile, RT to 80 °C | Formation of β-substituted amino acid intermediate |
| Protection | Fmoc protection of amino group | Fmoc-Cl, NaHCO3, dioxane/water, pH 8–9, RT | Stable Fmoc-protected amino acid |
| Purification | RP-HPLC purification | C18 column, acetonitrile/water gradient | ≥98% pure enantiomerically enriched product |
| Industrial Scale | Automated synthesis, large reactors | Optimized reaction times and temperatures, automated peptide synthesizers | High yield and purity suitable for industrial use |
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(R)-3-Amino-2-(2-chlorobenzyl)propanoic acid is a chemical compound with a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety. It has a molecular formula of and a molecular weight of approximately 299.76 g/mol. This compound is relevant in medicinal chemistry and biochemistry for its applications in drug development and biological studies.
Scientific Research Applications
R-3-Amino-3-(2-chlorophenyl)propionic acid, closely related to (R)-3-Amino-2-(2-chlorobenzyl)propanoic acid, is utilized in various scientific research applications .
Pharmaceutical Development R-3-Amino-3-(2-chlorophenyl)propionic acid serves as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders . Alpha-2-delta ligands, which are β-amino acid derivatives, may also be useful in treating delirium, dementia, amnestic and other cognitive or neurodegenerative disorders like Parkinson's, Huntington's, and Alzheimer's disease. They can also be useful in treating movement disorders, sleep disorders, mood disorders, anxiety disorders, and schizophrenia .
Neurotransmitter Research It is used in studies related to neurotransmitter modulation, helping researchers understand its effects on synaptic transmission and potential therapeutic applications .
Biochemical Assays The compound is employed in biochemical assays to evaluate the activity of enzymes and receptors, providing insights into metabolic pathways and drug interactions .
Material Science In material science, it is explored for its potential in creating novel polymers and materials with specific functional properties, enhancing product performance .
Academic Research It is a popular choice in academic settings for teaching and research purposes, allowing students and researchers to explore amino acid chemistry and its applications in various fields .
Mechanism of Action
The mechanism by which ®-3-Amino-2-(2-chlorobenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorobenzyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of (R)-3-Amino-2-(2-chlorobenzyl)propanoic Acid and Analogs
Key Observations :
- Substituent Position: The 2-chlorobenzyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler phenylpropanoic acids (e.g., compounds 1–3 in ).
- Functional Group Variation: Replacing the amino group with an azido group () or hydroxyl group () alters reactivity and target selectivity. For instance, azido derivatives are often used in click chemistry, while hydroxylated analogs show anti-inflammatory activity.
Antimicrobial Activity
Chlorinated 3-phenylpropanoic acid derivatives from Streptomyces coelicolor (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity against E. coli and S. aureus. The dichloro and hydroxyl substitutions at the para position of the phenyl ring enhance activity, suggesting that electron-withdrawing groups improve target binding. In contrast, the target compound’s 2-chlorobenzyl group may direct interactions toward different bacterial targets due to its ortho-substitution pattern.
Anti-inflammatory Potential
β-Hydroxy-β-arylpropanoic acids () mimic NSAIDs like ibuprofen but with modified COX-2 selectivity.
Key Observations :
- Chiral Synthesis : The R-configuration in the target compound may be achieved via asymmetric catalysis or chiral pool synthesis, similar to (R)-5 in .
- Protection Strategies: Boc protection () enhances stability during synthesis, a strategy applicable to the target compound’s amino group.
Pharmacokinetics and Toxicity
The neurotoxic amino acid BMAA () exhibits low blood-brain barrier permeability (2–5 × 10⁻⁵ mL/s/g). The 2-chlorobenzyl group in the target compound may improve lipophilicity and brain uptake compared to BMAA, though substituent bulk could limit permeability. Chronic dosing studies (as in ) would be necessary to assess accumulation risks.
Biological Activity
(R)-3-Amino-2-(2-chlorobenzyl)propanoic acid is an amino acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and neuropharmacology. This compound is recognized for its potential interactions with neurotransmitter systems, enzyme modulation, and its role as a building block in the synthesis of various pharmaceutical agents. This article will explore the biological activities, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₃H₁₄ClN₁O₂
- Molecular Weight : Approximately 241.71 g/mol
- Structure : The compound features a propanoic acid backbone, an amino group, and a 2-chlorobenzyl substituent, contributing to its unique biological properties.
The biological activity of (R)-3-amino-2-(2-chlorobenzyl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The chlorobenzyl group enhances the binding affinity and specificity towards these targets, leading to various biological effects. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : It can modulate the activity of neurotransmitter receptors, particularly those involved in glutamatergic signaling.
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by influencing synaptic transmission.
Neuropharmacological Studies
Research has demonstrated that (R)-3-amino-2-(2-chlorobenzyl)propanoic acid acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This action is crucial given the role of AMPA receptors in synaptic plasticity and excitatory neurotransmission.
- In Vitro Studies : Whole-cell patch-clamp techniques have been employed to assess the effects of this compound on HEK293 cells expressing AMPA receptors. Results indicated noncompetitive inhibition of receptor activity without affecting desensitization or deactivation rates .
- Neuroprotective Potential : The compound has shown promise in protecting neurons from excitotoxic damage, which is often mediated by excessive glutamate signaling.
Antimicrobial Activity
While primarily studied for neuropharmacological applications, (R)-3-amino-2-(2-chlorobenzyl)propanoic acid also exhibits antimicrobial properties:
- Antibacterial Studies : Preliminary tests indicate moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
Case Studies
- Study on AMPA Receptor Modulation : A study focused on the modulation of AMPA receptors by (R)-3-amino-2-(2-chlorobenzyl)propanoic acid highlighted its potential as a therapeutic agent for conditions characterized by excitotoxicity, such as Alzheimer's disease .
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that treatment with this compound could reduce neuronal loss following ischemic events, indicating its potential for stroke therapy .
Comparative Analysis
The following table summarizes the biological activities of (R)-3-amino-2-(2-chlorobenzyl)propanoic acid compared to structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-3-Amino-2-(2-chlorobenzyl)propanoic acid with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) is recommended to achieve high enantiomeric purity. Post-synthesis purification via chiral HPLC or recrystallization with enantiomerically pure resolving agents can enhance stereochemical fidelity. Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization, as demonstrated in analogous phenylalanine derivatives .
Q. How can researchers characterize the purity and structural integrity of (R)-3-Amino-2-(2-chlorobenzyl)propanoic acid?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm the 2-chlorobenzyl substitution pattern and stereochemistry.
- HPLC-MS with chiral columns to verify enantiomeric purity (>98% as per typical QC standards).
- Thermogravimetric analysis (TGA) to assess thermal stability, referencing propanoic acid analogs with similar substituents .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations across assays (e.g., enzyme inhibition vs. cellular uptake studies).
- Control for stereochemical integrity : Monitor racemization during bioassays via periodic chiral HPLC sampling.
- Cross-validate models : Compare in vitro (e.g., receptor-binding assays) and in vivo (e.g., pharmacokinetic profiling) results to identify assay-specific artifacts, as seen in fluoropyridinyl-propanoic acid studies .
Q. How does the steric and electronic influence of the 2-chlorobenzyl group affect the compound’s interaction with biological targets?
- Methodological Answer :
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of 2-chlorobenzyl vs. non-halogenated analogs.
- Structure-activity relationship (SAR) analysis : Synthesize derivatives with substituents varying in electronegativity (e.g., 2-fluoro vs. 2-bromo) and assess target engagement via SPR or ITC.
- Electrostatic potential maps : Generate using DFT calculations to quantify the electron-withdrawing effect of the chlorine atom on the amino acid’s zwitterionic state .
Q. What are the optimal storage conditions to maintain the stability of (R)-3-Amino-2-(2-chlorobenzyl)propanoic acid in long-term studies?
- Methodological Answer :
- Temperature : Store at -20°C under inert gas (argon) to prevent oxidation.
- Humidity control : Use desiccants (e.g., silica gel) in sealed containers, as hygroscopic degradation is common in halogenated amino acids.
- Light sensitivity : Protect from UV exposure using amber vials, as demonstrated for bromophenyl-propanoic acid analogs .
Q. How to design experiments to evaluate the compound’s pharmacokinetic properties while minimizing racemization risks?
- Methodological Answer :
- In vitro models : Use serum-stability assays (e.g., incubation in human plasma at 37°C) with chiral HPLC monitoring to track enantiomeric ratios over time.
- In vivo protocols : Administer via controlled delivery systems (e.g., osmotic pumps) to reduce metabolic variability.
- Bile-duct cannulation studies : Quantify biliary excretion rates to assess enterohepatic recirculation, as validated for similar amino acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
